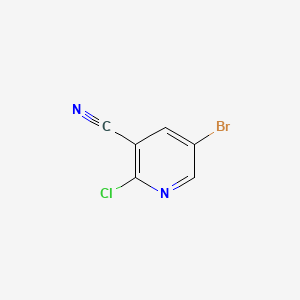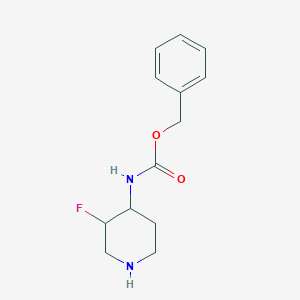![molecular formula C18H17NO3 B1291465 3-[5-(ベンジルオキシ)-1H-インドール-1-イル]プロパン酸 CAS No. 445492-18-2](/img/structure/B1291465.png)
3-[5-(ベンジルオキシ)-1H-インドール-1-イル]プロパン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid is a useful research compound. Its molecular formula is C18H17NO3 and its molecular weight is 295.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品合成と医薬品研究
この化合物は、さまざまな医薬品の合成における貴重な中間体です。その構造は、特に抗炎症薬および鎮痛薬の分野における新しい医薬品開発につながる可能性のある修飾に役立ちます。 ベンジルオキシ基は、インドール部分を保護し、薬理学的可能性を探索するためにさらに官能基化することができます .
材料科学
材料科学では、化合物のユニークな構造を、新規な有機半導体の作成に利用できます。これらの材料は、柔軟な電子デバイスの開発に不可欠です。 分子のインドールコアは、高い熱安定性と電荷輸送特性に寄与できます .
農薬化学
ベンジルオキシ-インドール構造は、天然の植物ホルモンに似ており、植物の成長を調節する農薬を合成するために使用できます。 この用途は、植物または昆虫の代謝における特定の経路を標的とする除草剤や殺虫剤の開発に特に関連しています .
生化学研究
研究者は、この化合物を、生化学的研究におけるペプチドやタンパク質の構成要素として使用できます。これは、タンパク質間相互作用や、生物学的システムにおけるインドール誘導体の役割を理解するのに役立ちます。 これは、神経変性疾患の研究や、酵素阻害剤の開発に影響を与えます .
環境科学
環境科学では、この化合物の誘導体を、汚染物質や重金属に結合する能力について調査し、生物修復プロセスを支援できます。 化合物の構造により、さまざまな環境汚染物質と相互作用して、分解または除去を促進することができる可能性があります .
触媒
化合物の構造は、ベンジルオキシ基とともに、化学反応のための触媒を設計するために使用できます。 これらの触媒は、特に有機合成において、より効率的で環境に優しい化学プロセスを作成するために使用できます .
ナノテクノロジー
ナノテクノロジーでは、この化合物を、ナノ粒子の表面を官能基化するために使用できます。 この官能基化は、薬物送達や診断目的のためのナノ粒子の溶解性、安定性、標的化能力を向上させることができます .
分析化学
最後に、分析化学では、この化合物を、クロマトグラフィーや分光法における標準物質または試薬として使用できます。 その明確な化学的特性は、複雑な混合物中の類似の化合物の識別と定量に役立ちます .
作用機序
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that modulates the target’s function, leading to the observed biological activities . The exact changes resulting from this interaction would depend on the specific target and the context within which the compound is acting.
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives , it can be inferred that multiple pathways could potentially be affected. The downstream effects of these pathway modulations would depend on the specific biological context.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound could potentially have diverse effects at the molecular and cellular level.
生化学分析
Biochemical Properties
3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as aldose reductase and peroxisome proliferator-activated receptor gamma (PPARγ). The interaction with aldose reductase is characterized by inhibition, which can be beneficial in managing diabetic complications by preventing the accumulation of sorbitol in tissues . Additionally, 3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid acts as a ligand for PPARγ, albeit with relatively low activity . These interactions highlight the compound’s potential in modulating metabolic pathways and cellular responses.
Cellular Effects
The effects of 3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid on various cell types and cellular processes are multifaceted. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with PPARγ can lead to changes in the expression of genes involved in glucose and lipid metabolism . Moreover, the inhibition of aldose reductase by 3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid can reduce oxidative stress and inflammation in cells, thereby protecting against cellular damage .
Molecular Mechanism
At the molecular level, 3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of aldose reductase, inhibiting its activity and preventing the conversion of glucose to sorbitol . This inhibition is crucial in mitigating the adverse effects of hyperglycemia in diabetic patients. Additionally, as a PPARγ ligand, 3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid can modulate the receptor’s activity, influencing the transcription of target genes involved in metabolic regulation .
Temporal Effects in Laboratory Settings
The stability and degradation of 3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid in laboratory settings are essential factors in its biochemical analysis. Studies have shown that the compound remains stable under standard storage conditions, with minimal degradation over time . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating sustained inhibition of aldose reductase and modulation of PPARγ activity . These findings suggest that 3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid can maintain its biological activity over extended periods.
Dosage Effects in Animal Models
The effects of 3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits aldose reductase and modulates PPARγ activity without causing significant adverse effects . At higher doses, potential toxic effects may arise, including hepatotoxicity and gastrointestinal disturbances . These dosage-dependent effects underscore the importance of optimizing the therapeutic window for safe and effective use.
Metabolic Pathways
3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid is involved in several metabolic pathways, primarily through its interactions with aldose reductase and PPARγ. The inhibition of aldose reductase by this compound reduces the flux through the polyol pathway, thereby decreasing the accumulation of sorbitol and mitigating oxidative stress . Additionally, as a PPARγ ligand, 3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid influences lipid and glucose metabolism, contributing to improved metabolic homeostasis .
Transport and Distribution
The transport and distribution of 3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid within cells and tissues are facilitated by specific transporters and binding proteins. The compound is likely to interact with organic anion transporters and albumin, which aid in its distribution and localization . These interactions ensure that 3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid reaches its target sites within the body, where it can exert its biological effects.
Subcellular Localization
The subcellular localization of 3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid is crucial for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with aldose reductase and PPARγ . Additionally, post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy in modulating metabolic pathways .
特性
IUPAC Name |
3-(5-phenylmethoxyindol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c20-18(21)9-11-19-10-8-15-12-16(6-7-17(15)19)22-13-14-4-2-1-3-5-14/h1-8,10,12H,9,11,13H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRZZZKWULRNPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(Pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B1291388.png)










![7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B1291420.png)

